molecular formula C28H36O2 B1248274 Isoiguesterin

Isoiguesterin

Cat. No. B1248274
M. Wt: 404.6 g/mol
InChI Key: RUVGAOXZLPFVKY-VAPXRUTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoiguesterin is a pentacyclic triterpenoid that is a bisnortriterpene isolated from Salacia madagascariensis and exhibits antileishmanial and antileukemic activities. It has a role as a metabolite, an antileishmanial agent and an antineoplastic agent. It is a pentacyclic triterpenoid, an enone, an enol and a member of quinomethanes.

Scientific Research Applications

Antiparasitic Properties

Isoiguesterin has been identified as having potent activity against Leishmania, a parasite responsible for the disease leishmaniasis. This finding comes from a study on compounds isolated from the roots of Salacia madagascariensis, which included isoiguesterin and other related compounds (Thiem, Sneden, Khan, & Tekwani, 2005).

Antimalarial Activity

Isoiguesterin is also noted for its antimalarial properties. A study on novel compounds from Salacia kraussii, which included isoiguesterin, revealed that these compounds have significantly greater antimalarial activity compared to their cytotoxicity in vitro (Figueiredo, Räz, & Séquin, 1998).

Chemical Structure and Spectroscopy

Detailed chemical structural analysis and spectroscopy of isoiguesterin have been performed, contributing to the understanding of its molecular composition and properties. One study focused on the complete nuclear magnetic resonance (NMR) spectral assignments of isoiguesterin, aiding in the chemical characterization of this compound (Tezuka, Kikuchi, Dhanabalasingham, Karunaratne, & Gunatilaka, 1994).

Bioinformatics and Disease Control

While not directly focused on isoiguesterin, research in bioinformatics and disease control provides a framework for understanding and applying the biological data of compounds like isoiguesterin in clinical and public health research. This includes the collection, processing, and standardization of complex biological data (Forman, Greene, Avis, Taplin, Courtney, Schad, Hesse, & Winn, 2010).

properties

Product Name

Isoiguesterin

Molecular Formula

C28H36O2

Molecular Weight

404.6 g/mol

IUPAC Name

(6aS,6bS,8aR,14aR)-3-hydroxy-4,6a,6b,8a,14a-pentamethyl-11-methylidene-7,8,9,10,12,12a,13,14-octahydropicen-2-one

InChI

InChI=1S/C28H36O2/c1-17-9-10-25(3)11-13-27(5)22-8-7-19-18(2)24(30)21(29)16-20(19)26(22,4)12-14-28(27,6)23(25)15-17/h7-8,16,23,30H,1,9-15H2,2-6H3/t23?,25-,26+,27-,28+/m1/s1

InChI Key

RUVGAOXZLPFVKY-VAPXRUTMSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(=C)CC5)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(=C)CC5)C)C)C)C)O

synonyms

iguesterin
isoiguesterin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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